molecular formula C9H8BrF2NO2 B15110296 N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide

Katalognummer: B15110296
Molekulargewicht: 280.07 g/mol
InChI-Schlüssel: CJFRVVKPINTJHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C₉H₈BrF₂NO₂. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and difluoromethoxy groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide typically involves the reaction of 2-bromo-5-(difluoromethoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety during the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide is unique due to the specific positioning of the bromine and difluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate for the synthesis of complex molecules with tailored biological and physical properties .

Eigenschaften

Molekularformel

C9H8BrF2NO2

Molekulargewicht

280.07 g/mol

IUPAC-Name

N-[2-bromo-5-(difluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H8BrF2NO2/c1-5(14)13-8-4-6(15-9(11)12)2-3-7(8)10/h2-4,9H,1H3,(H,13,14)

InChI-Schlüssel

CJFRVVKPINTJHK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=CC(=C1)OC(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.